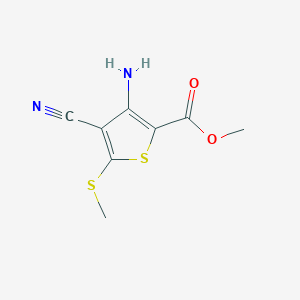

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXBCNWDAJLZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381025 | |

| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129332-45-2 | |

| Record name | Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

CAS Number: 129332-45-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted thiophene core serves as a versatile scaffold for the synthesis of a wide array of complex molecules, most notably fused heterocyclic systems such as thienopyrimidines.[1][2][3] These resulting compounds have shown promise in a variety of therapeutic areas, exhibiting a broad spectrum of biological activities.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this key building block, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 129332-45-2 | [7][8][9][10] |

| Molecular Formula | C₈H₈N₂O₂S₂ | [7][8][9][10] |

| Molecular Weight | 228.29 g/mol | [7][8][10] |

| Appearance | Cream to pale brown powder | [9] |

| Melting Point | 202-211 °C | [9][10] |

| Purity | ≥96.0% (HPLC) | [9] |

Synthesis of this compound

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald aminothiophene synthesis .[11] This robust and versatile one-pot, three-component reaction provides a direct route to this important class of heterocycles. A specific synthesis of this compound has been reported in the Journal of Heterocyclic Chemistry.[10]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a cornerstone of thiophene synthesis. Its mechanism, while complex, can be understood as a sequence of three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-methylene nitrile and a carbonyl compound. This step forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The precise mechanism of its incorporation is still a subject of study, but it is believed to involve the formation of a sulfur-containing intermediate.

-

Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene product.

Experimental Protocol

While the full experimental details from the primary literature are paramount for reproducibility, a general procedure for the Gewald synthesis of a related compound, Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, provides a valuable framework.[12] This industrial-scale synthesis highlights the key reagents and conditions often employed.

Materials:

-

Dimethyl 3-oxoglutarate

-

Malononitrile

-

Methanol

-

Morpholine

-

Elemental Sulfur

Procedure:

-

In a suitable reactor, combine dimethyl 3-oxoglutarate, malononitrile, and methanol.

-

While maintaining the temperature below 40°C, add morpholine to the reaction mixture.

-

Introduce elemental sulfur and bring the mixture to reflux.

-

After reacting for approximately 2 hours, cease reflux and add water to induce precipitation.

-

Filter the resulting precipitate, wash, and dry to obtain the desired product.

Note: This protocol is for a structurally related compound and should be adapted based on the specific starting materials required for the synthesis of this compound. The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the final product.

Reactivity and Synthetic Applications

The rich functionality of this compound makes it a highly versatile building block in organic synthesis. The presence of an amino group, a nitrile, a methylthio ether, and a methyl ester provides multiple reactive sites for further chemical transformations.

Reactions at the Amino Group

The nucleophilic amino group is a key handle for derivatization. It readily participates in condensation reactions with various electrophiles, leading to the formation of a wide range of heterocyclic systems.[11]

Cyclization to Thienopyrimidines

One of the most significant applications of this compound is its use as a precursor for the synthesis of thienopyrimidines .[1][2][3] These fused heterocyclic systems are of great interest in medicinal chemistry due to their structural similarity to purine bases, suggesting their potential to interact with biological targets such as enzymes and receptors.[1] The synthesis of thienopyrimidines can be achieved through cyclocondensation reactions with various one-carbon sources. For example, reaction with formamide can lead to the formation of the pyrimidine ring.[2][3]

Applications in Drug Discovery

The thienopyrimidine scaffold, readily accessible from this compound, is a "privileged" structure in medicinal chemistry. Derivatives of thienopyrimidine have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Thienopyrimidines have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora B kinase, which are implicated in cancer progression.[4] They have also shown cytotoxic effects against various cancer cell lines, including breast cancer.[4][5]

-

Antimicrobial Activity: Certain thienopyrimidine derivatives have demonstrated antibacterial and antifungal properties.[6]

-

Anti-inflammatory and Analgesic Effects: Some compounds based on this scaffold have shown potential as anti-inflammatory and pain-relieving agents.[4]

The versatility of the starting aminothiophene allows for the introduction of various substituents on the resulting thienopyrimidine ring, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[1]

Conclusion

This compound is a valuable and highly versatile building block for organic synthesis, particularly in the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Gewald reaction and its rich chemical functionality make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily access the thienopyrimidine scaffold from this precursor opens up a vast chemical space for the discovery of novel therapeutic agents targeting a range of diseases. As research in this area continues, the importance of this key intermediate is only expected to grow.

References

- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. METHYL 3-AMINO-4-CYANO-5-(METHYLSULFANYL)THIOPHENE-2-CARBOXYLATE | CAS 129332-45-2 [matrix-fine-chemicals.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. This compound, 97%, Thermo Scientific Chemicals 10 g [thermofisher.com]

- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Executive Summary for the Research Professional

This technical guide provides a comprehensive overview of this compound (CAS No. 129332-45-2), a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a polysubstituted 2-aminothiophene, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This document details its core physicochemical properties, provides an in-depth look at its synthesis via the Gewald reaction, outlines its spectral characteristics, and explores its chemical reactivity and potential applications in drug discovery. All data and protocols are presented with the rigor and practical insight expected by researchers, scientists, and drug development professionals.

Chemical Identity and Core Physicochemical Properties

This compound is a stable, solid organic compound. Its structure features a thiophene ring substituted with five different functional groups: a primary amine, a nitrile, a methylthio ether, a methyl ester, and the thiophene sulfur atom itself. This dense functionalization makes it a valuable and reactive building block.

The key identification and physicochemical parameters are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, which serves as a useful estimation for experimental design.

| Parameter | Value | Data Type | Source |

| IUPAC Name | This compound | Systematic | - |

| Synonyms | 3-Amino-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid methyl ester | Common | [1][2][3] |

| CAS Number | 129332-45-2 | Experimental | [1][4][5][6] |

| Molecular Formula | C₈H₈N₂O₂S₂ | Experimental | [1][4][5] |

| Molecular Weight | 228.29 g/mol | Calculated | [1][4][5] |

| Melting Point | 203-207 °C | Experimental | [1] |

| Boiling Point | 442.2 ± 45.0 °C | Predicted | [1] |

| Density | 1.43 g/cm³ | Predicted | [1] |

| pKa | -1.20 ± 0.10 | Predicted | [1] |

| Storage Temp. | 2-8 °C | Recommended | [1] |

Synthesis Pathway: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes, such as the title compound, is most effectively achieved through the Gewald reaction . This robust and versatile multi-component reaction (MCR) allows for the one-pot construction of the thiophene ring from simple precursors.[7][8][9]

Mechanistic Rationale

The Gewald reaction proceeds through a series of well-elucidated steps.[10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound and an active methylene nitrile.[7][11] The base (e.g., morpholine, triethylamine) deprotonates the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) is then added to the reaction. The α,β-unsaturated nitrile intermediate is deprotonated by the base, and the resulting carbanion attacks and opens the sulfur ring.[11]

-

Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization and aromatization process yields the final, stable 2-aminothiophene product.[10] The aromatization is the thermodynamic driving force for the reaction.[10]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Gewald synthesis for preparing the target molecule.

Caption: Logical workflow of the Gewald multicomponent synthesis.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for the Gewald synthesis.[12]

Objective: To synthesize this compound.

Materials:

-

Methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Methanol (as solvent)

-

Morpholine (catalytic amount, ~0.2 eq)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq) to methanol.

-

Rationale: Methanol is a common polar protic solvent for this reaction. The slight excess of sulfur ensures the reaction goes to completion.

-

-

Catalyst Addition: While stirring the suspension at room temperature, slowly add morpholine (0.2 eq).

-

Rationale: Morpholine is a secondary amine that serves as an effective base catalyst to initiate the condensation and subsequent steps without being overly reactive.

-

-

Thermal Conditions: Heat the reaction mixture to 45-50 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Gentle heating increases the reaction rate without promoting significant side product formation. TLC is a crucial self-validation step to confirm the consumption of starting materials and the formation of the product.

-

-

Isolation of Crude Product: Upon completion, cool the mixture to room temperature and then in an ice bath. The product will typically precipitate out of the solution.

-

Rationale: The product's solubility is significantly lower in cold methanol, allowing for isolation by simple filtration.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

-

Rationale: Washing with cold ethanol removes residual solvent and soluble impurities. Recrystallization is a standard and effective method for purifying solid organic compounds to high purity, which can be verified by melting point analysis and spectroscopy.

-

Spectral Analysis

Structural elucidation relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum is publicly available.[4] Key expected vibrational frequencies include:

-

N-H stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C≡N stretching: A strong, sharp absorption band around 2200-2240 cm⁻¹, indicative of the nitrile group.

-

C=O stretching: A strong absorption around 1680-1720 cm⁻¹ from the methyl ester carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:

-

A broad singlet corresponding to the two amine (-NH₂) protons. Its chemical shift can vary depending on solvent and concentration.

-

A sharp singlet around 3.8-4.0 ppm for the three methyl ester (-OCH₃) protons.

-

A sharp singlet around 2.5-2.7 ppm for the three methylthio (-SCH₃) protons.

-

-

¹³C NMR: The carbon NMR spectrum will be complex but should show 8 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key expected signals include the ester carbonyl (C=O) ~160-170 ppm, the nitrile carbon (C≡N) ~115-120 ppm, and the two methyl carbons below 40 ppm.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 228. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the methyl group from the thioether.

Reactivity and Applications in Drug Discovery

The title compound is a powerful intermediate in drug discovery due to its multiple, orthogonally reactive functional groups. Its 2-aminothiophene core is a "privileged scaffold" found in numerous biologically active compounds.[9][13]

Reactivity Profile

The molecule's reactivity can be targeted at several key sites:

-

Amino Group (-NH₂): Acts as a nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases or build larger heterocyclic systems (e.g., thienopyrimidines).

-

Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further diversification opportunities.

-

Ester Group (-COOCH₃): Can be saponified to the corresponding carboxylic acid or converted to an amide via aminolysis.

-

Methylthio Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.

Visualized Reactivity Pathways

This diagram illustrates the key reactive sites on the molecule, which are of primary interest to medicinal chemists for library synthesis and lead optimization.

Caption: Key reactive sites for chemical diversification.

Significance in Pharmaceutical Development

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry. The related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a known intermediate in the synthesis of the local anesthetic Articaine.[14] This highlights the pharmaceutical relevance of this class of molecules. Derivatives of 2-aminothiophenes are investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The title compound is an ideal starting point for generating diverse chemical libraries to screen for new biological activities.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxyla… [cymitquimica.com]

- 3. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxyla… [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 129332-45-2 [chemicalbook.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. sciforum.net [sciforum.net]

- 14. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

The Architectural Blueprint of a Polysubstituted Thiophene: A Technical Guide to the Structure Elucidation of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a highly functionalized heterocyclic compound. Addressed to researchers, scientists, and professionals in the field of drug development, this document moves beyond a mere recitation of analytical data. Instead, it offers a deep dive into the causal logic behind the synthetic strategy and the interpretation of spectroscopic data. By integrating foundational chemical principles with advanced analytical techniques, this guide establishes a self-validating system for confirming the molecular architecture of the title compound. While experimental Infrared (IR) data is presented, the Nuclear Magnetic Resonance (NMR) analysis is provided as a robust prediction based on established substituent effects on the thiophene scaffold, a necessary approach due to the current unavailability of direct experimental spectra in public-domain literature. This guide culminates in a definitive structural confirmation, supported by a cohesive analysis of synthetic and spectroscopic evidence.

Introduction: The Thiophene Core in Modern Chemistry

Thiophene derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1] The inherent aromaticity and the electronic properties conferred by the sulfur atom make the thiophene ring a privileged scaffold in the design of novel bioactive molecules and functional materials. The title compound, this compound (Figure 1), presents a particularly interesting case study in structure elucidation due to its dense and varied functionalization. The presence of electron-donating (amino, methylthio) and electron-withdrawing (cyano, methoxycarbonyl) groups on the thiophene ring creates a unique electronic and steric environment, making a systematic approach to its structural verification essential.

Figure 1: Molecular Structure of this compound.

Synthetic Rationale: The Gewald Reaction as a Tool for Architectural Control

The polysubstituted nature of the target molecule strongly suggests its synthesis via the Gewald aminothiophene synthesis.[2][3] This powerful one-pot, multi-component reaction provides an efficient route to 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The causality behind choosing this synthetic pathway lies in its convergent nature, allowing for the rapid assembly of a complex heterocyclic system from simple, readily available starting materials.

The probable synthetic route for this compound involves the reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with a suitable base and elemental sulfur. This specific precursor already incorporates the cyano, methoxycarbonyl, and methylthio functionalities, pre-ordaining the substitution pattern of the final product.

References

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 129332-45-2)

Executive Summary

This compound is a highly functionalized heterocyclic compound belonging to the polysubstituted thiophene class. Its molecular structure, featuring multiple reactive sites—an amine, a nitrile, an ester, and a methylthio group—positions it as a valuable and versatile building block for combinatorial chemistry and targeted synthesis in drug discovery. While specific, large-scale applications of this exact molecule are not broadly documented in mainstream literature, its architecture is emblematic of scaffolds used in the development of therapeutic agents. This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of its physicochemical properties, plausible synthetic strategies based on established thiophene chemistry, quality control protocols, and its inferred potential in medicinal chemistry.

Physicochemical and Structural Characterization

Accurate characterization is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

Key Identifiers

| Property | Value | Source |

| CAS Number | 129332-45-2 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂S₂ | [1] |

| Synonyms | 3-Amino-4-cyano-5-(methylthio)-2-thiophenecarboxylic acid methyl ester; Methyl 3-azanyl-4-cyano-5-methylsulfanyl-thiophene-2-carboxylate | [3] |

| MDL Number | MFCD00052752 | [1] |

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | [1] |

| Purity | Typically ≥95-97% | [1][2] |

| Appearance | Solid (form may vary) | N/A |

The Strategic Importance of Polysubstituted Thiophenes in Medicinal Chemistry

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to a benzene ring allows it to act as a bioisostere, potentially improving properties like metabolic stability or target affinity. The true value of intermediates like this compound lies in the synthetic versatility afforded by their dense functionalization.

For instance, the related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[4] This underscores the pharmaceutical relevance of the aminothiophene core. Similarly, other complex thiophenes serve as precursors for drugs like Strontium Ranelate, used to treat osteoporosis, highlighting the pathway from a simple heterocyclic building block to a complex therapeutic agent.[5] The subject of this guide, with its additional cyano and methylthio groups, offers an even richer platform for generating diverse molecular libraries aimed at a wide array of biological targets.

Plausible Synthetic Pathways

Causality Behind the Method: The Gewald reaction is favored for its efficiency, typically involving the condensation of a carbonyl compound with an active methylene nitrile, followed by the addition of elemental sulfur and a base. This one-pot approach is highly convergent, allowing for the rapid assembly of the densely functionalized thiophene ring from simple, commercially available starting materials.

A plausible set of starting materials for this specific molecule would include:

-

Methyl acetoacetate (as the carbonyl component, which will ultimately form the ester).

-

Malononitrile (as the active methylene nitrile).

-

Elemental Sulfur .

-

Carbon disulfide (to install the thio-functionality, which is then methylated).

-

A methylating agent (e.g., methyl iodide).

-

A base (e.g., morpholine or triethylamine) to catalyze the reaction.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of a Gewald-type synthesis for creating functionalized aminothiophenes.

Caption: Conceptual workflow for Gewald aminothiophene synthesis.

Quality Control and Structural Verification

Ensuring the identity and purity of a synthesized compound is non-negotiable. A self-validating quality control (QC) protocol is essential for any research or development application.

Recommended QC Protocol

A robust QC workflow should be implemented to confirm the structural integrity and purity of each synthesized batch.

-

Visual Inspection: Assess the physical appearance (color, crystallinity) of the final product.

-

Melting Point Analysis: Determine the melting point range and compare it to reference values, if available. A sharp melting point is indicative of high purity.

-

Spectroscopic Confirmation (FTIR): Acquire an Infrared spectrum to confirm the presence of key functional groups (e.g., N-H stretches for the amine, C≡N stretch for the nitrile, C=O stretch for the ester).

-

Structural Elucidation (¹H and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is critical for confirming the precise molecular structure, including the substitution pattern on the thiophene ring.

-

Purity Assessment (HPLC/LC-MS): High-Performance Liquid Chromatography is used to determine the purity of the compound. Coupling this with Mass Spectrometry (LC-MS) confirms that the major peak corresponds to the correct molecular weight (228.29 g/mol ).

QC Validation Workflow Diagram

Caption: A self-validating Quality Control (QC) workflow.

Inferred Applications in Drug Discovery

The title compound is a quintessential example of a heterocyclic building block . Its value is not as an end-product, but as a versatile starting point for creating libraries of more complex molecules for high-throughput screening.

Rationale for Its Utility:

-

Amino Group: Serves as a key nucleophile or a point for amide bond formation, allowing for the attachment of various side chains.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification pathways.

-

Ester Group: Can be saponified to a carboxylic acid for further coupling reactions or serve as a handle for modifying solubility and cell permeability.

-

Methylthio Group: Can be displaced or oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and modulate the electronic properties of the ring.

Logical Flow in a Drug Discovery Pipeline

Caption: Use of a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Based on available Safety Data Sheet (SDS) information, proper laboratory hygiene and safety protocols are required when handling this compound.[6]

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust and prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

First Aid (IF INHALED): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation persists, call a physician.[6]

-

First Aid (IF IN EYES): Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. CAS RN 129332-45-2 | Fisher Scientific [fishersci.ca]

- 3. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxyla… [cymitquimica.com]

- 4. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 5. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Sulfathiazole: Synthesis, Mechanism, and Application

An Important Note on the Molecular Formula C8H8N2O2S2: It is crucial for researchers and scientists to recognize that the molecular formula C8H8N2O2S2 does not represent a single, unique chemical entity. Instead, it describes a class of isomers with the same atomic composition but different structural arrangements. This guide will focus on the most historically and medically significant of these isomers: Sulfathiazole .

Introduction

Sulfathiazole is an organosulfur compound that belongs to the sulfonamide class of antibiotics.[1][2] Historically, it was a widely used oral and topical antimicrobial agent, playing a pivotal role in the treatment of bacterial infections prior to the widespread availability of less toxic alternatives like penicillin.[1][2] Although its systemic use in humans has largely been discontinued due to the development of bacterial resistance and the potential for adverse effects, sulfathiazole remains a compound of significant interest.[2][3] Its legacy continues in veterinary medicine, as a reference standard in antimicrobial research, and as a scaffold for the development of new therapeutic agents.[4] This guide provides an in-depth technical overview of sulfathiazole, covering its synthesis, mechanism of action, physicochemical properties, and key experimental protocols relevant to its study.

The IUPAC name for sulfathiazole is 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .[1][5][6][7][8]

Physicochemical Properties of Sulfathiazole

Sulfathiazole is a white to faintly yellowish crystalline powder.[5][9][10] It is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound.[1] The imine tautomer is the predominant form in solid samples.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | References |

| Molecular Formula | C9H9N3O2S2 | [5][7] |

| Molecular Weight | 255.31 g/mol | [7][9] |

| Melting Point | 200-202 °C | [10][11] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 21 °C) | [5][10][11] |

| Solubility | Soluble in dilute mineral acids, acetone, and aqueous bases. | [5][7] |

| pKa | 7.2 (at 25 °C) | [11] |

| Appearance | White crystalline powder | [5][10] |

Synthesis of Sulfathiazole

The synthesis of sulfathiazole has been a subject of study, with modern adaptations focusing on safer and more efficient laboratory procedures.[12][13] A common synthetic route involves the condensation of 4-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by hydrolysis to yield the final product.[13][14] Historically, this reaction was often carried out in pyridine, but newer methods have been developed to exclude this potentially hazardous solvent.[12][13]

A generalized synthetic workflow is depicted below.

A simplified workflow for the synthesis of sulfathiazole.

Mechanism of Action

Sulfathiazole exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][15][16] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria.[15] Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment, unlike humans who obtain it from their diet.[15] This metabolic difference allows for the selective targeting of bacteria by sulfonamides.[2][15]

Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[15] By mimicking PABA, sulfathiazole binds to the active site of the DHPS enzyme, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[2][15] The disruption of the folic acid synthesis pathway inhibits the production of essential components for DNA replication and cell division, leading to a bacteriostatic effect—inhibiting bacterial growth and proliferation rather than directly killing the cells.[2][5][15] This allows the host's immune system to clear the infection.[15]

Mechanism of action of sulfathiazole via competitive inhibition of DHPS.

Applications in Research and Drug Development

While its clinical use in humans has waned, sulfathiazole continues to be a valuable tool for researchers and drug development professionals.

-

Veterinary Medicine : It is still used for the treatment of bacterial infections in livestock and other animals.[4]

-

Pharmaceutical Intermediate : The sulfathiazole structure serves as a scaffold for the synthesis of new sulfonamide derivatives with potentially improved efficacy and safety profiles.[4][17]

-

Research on Antibiotic Resistance : It is used in studies investigating the mechanisms of bacterial resistance to sulfonamides.[4]

-

Analytical Standard : Sulfathiazole is employed as a standard in various analytical methods for quality control and drug testing.[4]

Experimental Protocols

A fundamental in vitro assay for any antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a standard procedure for determining the MIC.[18][20]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps to determine the MIC of sulfathiazole against a bacterial strain.

Materials:

-

Sulfathiazole powder

-

Appropriate solvent (e.g., DMSO) for stock solution

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Workflow:

Workflow for determining the MIC of sulfathiazole via broth microdilution.

Procedure:

-

Preparation of Sulfathiazole Stock Solution: Prepare a concentrated stock solution of sulfathiazole in a suitable solvent.

-

Preparation of Microtiter Plate:

-

Add a specific volume of sterile CAMHB to all wells of a 96-well plate.

-

Create a two-fold serial dilution of the sulfathiazole stock solution across the wells of the plate. This will result in a range of decreasing concentrations.

-

Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

-

Preparation of Bacterial Inoculum:

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[18]

-

-

Interpretation of Results:

References

- 1. Sulfathiazole - Wikipedia [en.wikipedia.org]

- 2. What is Sulfathiazole used for? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sulfathiazole - PubChem Compound - NCBI [ncbi.nlm.nih.gov]

- 7. Sulfathiazole, 98+% | Fisher Scientific [fishersci.ca]

- 8. C9H9N3O2S2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Sulfathiazole | 72-14-0 [chemicalbook.com]

- 11. 72-14-0 CAS MSDS (Sulfathiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 15. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 16. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 17. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. benchchem.com [benchchem.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Executive Summary & Core Principles

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a multifunctional heterocyclic compound with significant potential in synthetic chemistry and drug discovery programs. Its utility stems from its densely functionalized thiophene core, which incorporates a nucleophilic amine, an electrophilic nitrile (cyano group), and other modifiable positions. While a valuable intermediate, its structure necessitates a rigorous and informed approach to laboratory safety. The presence of a cyano group is of primary concern, introducing a significant risk of high acute toxicity.

This guide moves beyond basic procedural lists to instill a deep understanding of the causality behind each safety recommendation. It is structured to provide drug development professionals and laboratory scientists with the technical rationale and practical methodologies required to handle this compound responsibly, ensuring both personal safety and experimental integrity. The core principle of this document is that every protocol must be a self-validating system, grounded in a comprehensive understanding of the compound's chemical reactivity and toxicological potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its safe handling and use.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylic acid methyl ester |

| CAS Number | 129332-45-2[1] |

| Molecular Formula | C₈H₈N₂O₂S₂ |

| Molecular Weight | 244.29 g/mol |

| Appearance | Solid (form may vary) |

| Known Hazards | Acute Toxicity (potential), Skin Irritant, Eye Irritant, Respiratory Irritant |

Note: The toxicological properties of this specific compound have not been fully investigated. Therefore, handling protocols are based on a conservative assessment of its functional groups and data from structurally related analogs.

Comprehensive Hazard Analysis & Toxicological Profile

The hazard profile of this molecule is a composite of the risks associated with its thiophene core and, most critically, its cyano functional group.

GHS Classification (Based on Analogs and Functional Groups)

While a specific, comprehensive GHS classification is not widely published, a conservative classification based on analogs like Methyl 3-amino-4-methylthiophene-2-carboxylate and cyanide-containing compounds is prudent.

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. This is inferred from the cyano group. The cyanide ion (CN⁻) is a potent, rapidly acting toxin that inhibits cellular respiration.[2][3]

-

Skin Corrosion/Irritation: Category 2. Thiophene derivatives are often skin irritants.[4][5]

-

Serious Eye Damage/Irritation: Category 2. Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System). May cause respiratory irritation.[5][6]

Causality of Hazards: A Functional Group Approach

-

The Cyano (-C≡N) Group: This is the primary source of acute danger. Ingestion, inhalation of dust, or skin absorption can be harmful.[7] The most significant reactivity hazard is the potential for the compound to react with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][8] This reaction can be rapid and fatal. Many cyanide compounds can also react with moisture over time to slowly release HCN.[2]

-

The Aminothiophene Core: The thiophene ring system is a common scaffold in pharmaceuticals and agrochemicals.[9][10] While the core itself is relatively stable, substituted aminothiophenes can be skin, eye, and respiratory irritants.[4][5] Certain thiophene derivatives are considered chemicals of concern that may be involved in toxic effects in humans.[9]

-

Sulfur Moiety: The presence of sulfur means that combustion will produce toxic sulfur oxides (SOx) in addition to carbon and nitrogen oxides.[11]

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and rigorous PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions, including weighing, transfers, and reaction workups, must be performed inside a certified laboratory chemical fume hood.[2][3][12] This is a non-negotiable control to prevent inhalation of dust or potential HCN vapors.

-

Designated Area: Establish a designated area within the laboratory specifically for working with this compound.[3][8] This area should be clearly marked with warning signs. Access to acids within this designated area should be strictly controlled to prevent accidental mixing.[3][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be nearby and confirmed to be operational.[4][8]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. The causality for each choice is critical for ensuring compliance and safety.

| Protection Type | Specification & Rationale (The "Why") | Sources |

| Hand Protection | Double Gloving with Nitrile Gloves. The inner glove protects against contamination during outer glove removal. The outer glove provides primary splash protection. For prolonged contact or immersion, consult manufacturer data and consider heavier-duty gloves (e.g., butyl rubber). Always inspect gloves for tears before use. | [2][8][12] |

| Eye & Face Protection | Chemical Splash Goggles and a full-face shield. Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield is required over the goggles when there is any significant splash or dust hazard, such as during bulk transfers or spill clean-up. | [7][12] |

| Body Protection | Chemical-resistant lab coat and full-length pants. The lab coat must be buttoned completely. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. | [2][7] |

| Respiratory Protection | Not required if handled exclusively within a fume hood. If a situation arises where the fume hood fails or a large spill occurs outside of containment, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary for emergency response. | [13] |

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing risk.

Pre-Handling Checklist

-

Confirm the chemical fume hood is operational and the sash is at the appropriate working height.[12]

-

Post a "Cyanide Compound in Use" warning sign at the work area.[2]

-

Ensure a "buddy" is notified and present in the lab; do not work with this compound alone .[2][3][12]

-

Verify the location of the nearest eyewash station, safety shower, and spill kit.

-

Assemble all necessary PPE and ensure it is in good condition.

Step-by-Step Handling Protocol

-

Transport: When moving the container, use a secondary, shatter-resistant container.[7]

-

Weighing:

-

Place a weigh boat and a tared, sealable receiving container inside the chemical fume hood.

-

Carefully transfer the desired amount of solid from the stock bottle to the weigh boat, minimizing dust creation.

-

Transfer the weighed solid into the receiving container and securely close it.

-

Close the primary stock bottle.

-

-

Dissolution: Add the solvent to the sealed receiving container inside the fume hood.

-

Reaction: Perform all subsequent reaction steps within the fume hood.

-

Post-Handling Decontamination:

-

Wipe down the work surface inside the fume hood with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[3] Rationale: The basic buffer ensures any residual acidic contamination is neutralized before applying bleach, which could otherwise generate chlorine gas.

-

Collect all cleaning materials as hazardous waste.

-

Remove outer gloves while still in the fume hood. Remove inner gloves and wash hands thoroughly with soap and water immediately after leaving the work area.[2][12]

-

Handling Workflow Visualization

The following diagram illustrates the mandatory workflow for safely handling the compound from storage to disposal.

Caption: Mandatory workflow for handling this compound.

Storage & Incompatibility

Proper storage is a critical passive safety control.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Security: Due to high acute toxicity, store in a secured area with controlled access.[7][12]

-

Incompatibilities: Crucially, store segregated from all acids and strong oxidizing agents. [2][12] Also avoid contact with strong bases, isocyanates, and nitrides.[2] Keep away from heat, sparks, and open flames.[14]

Accidental Release & First Aid Measures

Speed and correct procedure are essential in any emergency.

Spill Response

-

Small Spill (Contained in Fume Hood):

-

Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or dry sand.[15] Do not use combustible materials like paper towels.

-

Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2][12] Use non-sparking tools.[15]

-

Decontaminate the area as described in section 5.3.

-

-

Large Spill (or any spill outside a fume hood):

First Aid

-

General: Remove the affected individual from the source of contamination immediately, but only if it is safe for the rescuer to do so. Responders must wear appropriate PPE.[8] Call 911 or your local emergency number and inform them of a potential cyanide exposure.[8]

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[3][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[8][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station, holding the eyelids open.[8][13]

-

Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and seek immediate, urgent medical attention.[13]

Waste Disposal Protocol

Chemical waste from this compound must be handled as acutely hazardous waste.

-

Classification: This material and its container must be disposed of as hazardous waste.[14] Due to the cyano group, it may fall under "P-listed" waste regulations in some jurisdictions, which have stringent requirements for container management.[7]

-

Segregation:

-

Containers:

-

Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[15] Never discharge this chemical or its solutions down the drain.[15]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.nl [fishersci.nl]

- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1 [sigmaaldrich.com]

- 7. uthsc.edu [uthsc.edu]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 13. fishersci.com [fishersci.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Core in Modern Medicinal Chemistry

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 129332-45-2) is a polysubstituted thiophene derivative that has emerged as a highly valuable heterocyclic building block in the field of drug discovery. Its densely functionalized scaffold, featuring an amine, a nitrile, an ester, and a methylthio group, offers multiple reaction handles for the construction of complex molecular architectures.

This guide provides an in-depth look at the synthesis, properties, and applications of this key intermediate, with a particular focus on its pivotal role in the development of thieno[2,3-d]pyrimidine-based kinase inhibitors. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, offering insights into not just the "how" but the "why" of methodological choices. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Physicochemical and Structural Properties

The strategic arrangement of functional groups on the thiophene ring dictates the compound's reactivity and utility as a precursor. The vicinal amino and cyano groups are perfectly positioned for cyclocondensation reactions, forming the basis of its most significant application.

| Property | Value | Reference |

| CAS Number | 129332-45-2 | [1][2] |

| Molecular Formula | C₈H₈N₂O₂S₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Cream to light-colored powder | [3] |

| Melting Point | 202-211 °C | [2][3] |

| Purity (Typical) | ≥95% - 97% | [1][3] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. | |

| Storage Temperature | 2-8°C | [2] |

Synthesis via the Gewald Reaction: A Mechanistic Overview

The synthesis of 2-aminothiophenes is most famously and efficiently achieved through the Gewald multicomponent reaction . This one-pot procedure involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Expert Insight: The choice of base is critical. Tertiary amines like triethylamine or morpholine are commonly used as they are strong enough to deprotonate the active methylene compound to initiate the Knoevenagel condensation but are not so strong as to cause unwanted side reactions with the elemental sulfur. The reaction is often exothermic and requires careful temperature control during the initial condensation phase.

Application in Drug Discovery: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The primary value of this compound lies in its utility as a precursor to the thieno[2,3-d]pyrimidine scaffold. This heterocyclic system is a privileged structure in medicinal chemistry, known to function as a "hinge-binder" for the ATP-binding pocket of various protein kinases. Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[4]

The synthesis of the thienopyrimidine core is typically achieved by the cyclocondensation of the 2-amino-3-cyanothiophene intermediate with a suitable one-carbon synthon, such as a nitrile, in the presence of a strong acid.

Illustrative Protocol: Synthesis of a 4-Amino-thieno[2,3-d]pyrimidine

The following is a representative protocol for the cyclocondensation of a 2-amino-3-cyanothiophene with a nitrile to form the 4-aminothieno[2,3-d]pyrimidine core, adapted from the literature.[5] This protocol illustrates the general methodology for which the title compound is ideally suited.

Reaction: Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate + Acetonitrile → Ethyl 4-amino-2,5-dimethyl-thieno[2,3-d]pyrimidine-6-carboxylate

Step-by-Step Methodology:

-

Reaction Setup: Suspend the starting thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dry dioxane) containing an excess of the desired nitrile (e.g., acetonitrile, which can also serve as the solvent).

-

Acid Catalyst: Bubble dry hydrogen chloride (HCl) gas through the stirred suspension at room temperature. The HCl acts as a potent Lewis acid, activating the nitrile for nucleophilic attack.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds at ambient temperature over several hours.

-

Work-up and Isolation: Upon completion, the resulting precipitate (often the hydrochloride salt of the product) is collected by filtration.

-

Neutralization: The collected solid is then washed thoroughly with a suitable solvent (e.g., diethyl ether) and neutralized by stirring in a dilute aqueous base, such as ammonium hydroxide (NH₄OH), to afford the free base.

-

Purification: The crude product is collected by filtration, washed with water, and dried. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

Caption: Reaction workflow for thieno[2,3-d]pyrimidine synthesis.

Authoritative Grounding: The cyclization of 2-amino-3-cyanothiophenes with nitriles under acidic conditions is a well-established and robust method for accessing the 4-aminothieno[2,3-d]pyrimidine core.[5] This scaffold's planarity and hydrogen bonding capabilities (donor from the 4-amino group, acceptors from pyrimidine nitrogens) are key to its potent inhibition of kinase enzymes.[4]

Sourcing and Supplier Landscape

The quality and purity of starting materials are paramount in drug development, where trace impurities can derail synthetic pathways or compromise biological assays. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, including HPLC or GC-MS for purity assessment and NMR for structural confirmation.

The following table summarizes offerings from reputable suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier | CAS Number | Purity Specification | Available Quantities | Reference |

| Thermo Scientific | 129332-45-2 | ≥96.0% (HPLC) | 10 g | [3] |

| Amerigo Scientific | 129332-45-2 | 95% | Inquiry | [1] |

| Fisher Scientific | 129332-45-2 | 97% | Inquiry | [6] |

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its synthesis via the efficient Gewald reaction and its facile conversion into the privileged thieno[2,3-d]pyrimidine scaffold make it a cornerstone for the development of targeted therapeutics, particularly in oncology. As the demand for novel kinase inhibitors continues to grow, the importance of reliable access to high-purity, versatile building blocks like this thiophene derivative will only increase. Future research will likely focus on expanding the diversity of substituents that can be introduced onto this core, further broadening its application in the quest for more selective and potent therapeutic agents.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Top 287 Journal of Heterocyclic Chemistry papers published in 1994 [scispace.com]

The Strategic Synthesis and Application of Polysubstituted Thiophenes: A Technical Guide for Advanced Research

Introduction: The Thiophene Core - A Privileged Scaffold in Modern Chemistry

Thiophene, a five-membered sulfur-containing heterocycle, has emerged as a cornerstone in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the lone pair of electrons on the sulfur atom participating in the aromatic system, render it a bioisostere of the benzene ring, a feature extensively exploited in drug design.[2] This structural analogy allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, making thiophene-containing molecules highly valuable in the pursuit of novel therapeutics. Indeed, the thiophene moiety is a key structural component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, infectious diseases, and central nervous system disorders.[3][4]

Beyond the realm of medicine, the inherent charge transport capabilities of the thiophene ring have positioned it as a critical building block for organic electronic materials.[5] Polysubstituted thiophenes, particularly in the form of conjugated polymers, are at the heart of innovations in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6] The ability to tune the electronic and optical properties of these materials through precise substitution patterns on the thiophene ring is a key driver of research in this area.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core synthetic methodologies for accessing polysubstituted thiophenes, from classical ring-forming reactions to modern regioselective functionalization techniques. The guide emphasizes the causality behind experimental choices, offering field-proven insights to navigate the complexities of thiophene chemistry. Detailed protocols, comparative data, and mechanistic visualizations are provided to empower researchers in their endeavors to harness the full potential of this versatile heterocyclic scaffold.

Part I: Classical Approaches to the Thiophene Nucleus

The foundational methods for constructing the thiophene ring remain highly relevant for the synthesis of a diverse array of polysubstituted derivatives. These classical name reactions offer robust and often scalable routes to the thiophene core, each with its own unique scope and limitations.

The Paal-Knorr Thiophene Synthesis

First reported in the late 19th century, the Paal-Knorr synthesis is a powerful method for preparing thiophenes from 1,4-dicarbonyl compounds.[7] The reaction involves the condensation of the dicarbonyl substrate with a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8]

Causality of Experimental Choices:

-

Sulfurizing Agent: Phosphorus pentasulfide is a potent sulfurizing and dehydrating agent. However, its use can sometimes lead to the formation of furan byproducts due to its strong dehydrating nature.[9] Lawesson's reagent is a milder alternative that often provides higher yields of the desired thiophene with fewer side reactions. The choice between these reagents depends on the reactivity of the dicarbonyl substrate and the desired reaction conditions.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in a high-boiling inert solvent such as toluene or xylene. The temperature required is dictated by the reactivity of the starting materials and the chosen sulfurizing agent.

Generalized Reaction Scheme:

Caption: Paal-Knorr thiophene synthesis workflow.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Materials:

-

2,5-Hexanedione (1,4-dicarbonyl)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1 equivalent) and anhydrous toluene.

-

Carefully add phosphorus pentasulfide (0.5 equivalents) in portions to the stirred solution. The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2,5-dimethylthiophene.

-

The Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction that provides access to highly functionalized 2-aminothiophenes in a single step.[10] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[11]

Causality of Experimental Choices:

-

Base: A secondary amine, such as morpholine or piperidine, is commonly used as a catalyst. The base facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.[12]

-

Solvent: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are typically employed to facilitate the dissolution of the reactants and intermediates.

-

Temperature: The reaction is often carried out at moderately elevated temperatures (40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.

Generalized Reaction Scheme:

Caption: Gewald aminothiophene synthesis workflow.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Materials:

-

2-Butanone (ketone)

-

Ethyl cyanoacetate (α-cyanoester)

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol

-

-

Procedure:

-

To a round-bottom flask, add 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and ethanol.

-

Add morpholine (0.2 equivalents) to the mixture and stir at room temperature for 15 minutes.

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 50 °C and stir for 2-3 hours. The product often precipitates from the reaction mixture upon cooling.

-

Cool the reaction mixture in an ice bath and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-aminothiophene.

-

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[13] It involves the reaction of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.[14]

Causality of Experimental Choices:

-

Base: A strong base, such as sodium methoxide or potassium tert-butoxide, is required to deprotonate the thioglycolic acid ester, initiating the Michael addition to the acetylenic ester.

-

Reaction Sequence: The reaction proceeds through a tandem Michael addition-Claisen condensation sequence. The initial conjugate addition is followed by an intramolecular cyclization to form the thiophene ring.

Generalized Reaction Scheme:

Caption: Fiesselmann thiophene synthesis workflow.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.[15] The reaction involves the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a strong base.[16]

Causality of Experimental Choices:

-

Base: A strong base like sodium ethoxide or potassium tert-butoxide is necessary to deprotonate the α-carbon of the diethyl thiodiglycolate, initiating a Stobbe-type condensation.[17]

-

Work-up: The initial product is a half-ester, which is typically hydrolyzed to the corresponding diacid during the acidic work-up.[18]

Generalized Reaction Scheme:

Caption: Hinsberg thiophene synthesis workflow.

Part II: Modern Strategies for Regiocontrolled Functionalization

While classical methods are excellent for constructing the thiophene core, modern synthetic chemistry often demands precise control over the substitution pattern. Transition-metal-catalyzed cross-coupling reactions and direct C-H activation have revolutionized the synthesis of polysubstituted thiophenes, enabling the introduction of a wide range of functional groups with high regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[19] In the context of thiophene chemistry, it is invaluable for the regioselective introduction of aryl, heteroaryl, and vinyl substituents. The reaction typically involves the coupling of a halothiophene or thiophene triflate with an organoboron reagent in the presence of a palladium catalyst and a base.[20]

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ in the presence of a phosphine ligand. The choice of ligand is critical and can influence the reaction efficiency and scope. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for challenging couplings.[21]

-

Base: An inorganic base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron reagent and facilitate the transmetalation step.[22]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reactants.[21]

Generalized Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

-

Materials:

-

2-Bromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (ligand)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water (4:1 mixture)

-

-

Procedure:

-

To a Schlenk flask, add 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford 2-phenylthiophene.

-

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring.[23] This methodology involves the direct coupling of a C-H bond of the thiophene with an aryl halide, typically catalyzed by palladium.[24]

Causality of Experimental Choices:

-

Catalyst System: Palladium catalysts, often in combination with phosphine ligands or N-heterocyclic carbene (NHC) ligands, are commonly employed. The choice of ligand can influence the regioselectivity of the arylation (C2 vs. C3).[25]

-

Base and Additives: A base, such as K₂CO₃ or Cs₂CO₃, is required. Carboxylic acid additives, like pivalic acid (PivOH), are often crucial for facilitating the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism.[3]

-

Regioselectivity: The C-H bonds at the α-positions (C2 and C5) of the thiophene ring are generally more acidic and sterically accessible, making them the preferred sites for direct arylation.[5] Achieving arylation at the β-positions (C3 and C4) is more challenging and often requires specifically designed directing groups or catalyst systems.[24]

Comparative Table of Classical vs. Modern Synthetic Methods

| Method | Starting Materials | Key Reagents | Typical Products | Advantages | Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | 2,5-Disubstituted thiophenes | Robust, good for simple alkyl/aryl substitution | Harsh conditions, limited functional group tolerance |

| Gewald | Ketone/aldehyde, active methylene nitrile, sulfur | Base (e.g., morpholine) | Polysubstituted 2-aminothiophenes | Multi-component, high functional group diversity | Limited to 2-aminothiophenes |

| Suzuki Coupling | Halothiophene, organoboron reagent | Pd catalyst, base | Aryl/heteroaryl substituted thiophenes | High regioselectivity, broad scope | Requires pre-functionalization |

| Direct C-H Arylation | Thiophene, aryl halide | Pd catalyst, base, additive | Aryl/heteroaryl substituted thiophenes | Atom-economical, avoids pre-functionalization | Regioselectivity can be challenging |

Part III: Spectroscopic and Crystallographic Characterization

Unambiguous characterization of polysubstituted thiophenes is essential for confirming their structure and purity. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the substitution pattern of the thiophene ring.[26]

-

¹H NMR: The chemical shifts of the thiophene ring protons are highly dependent on the nature and position of the substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) lead to a downfield shift (higher ppm). The coupling constants between adjacent protons (J-values) are also diagnostic of the substitution pattern.[27]

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring provide complementary information about the electronic environment. The carbon atom directly attached to a substituent will show the most significant change in chemical shift.[26]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of polysubstituted thiophenes. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways include cleavage of substituent groups and rupture of the thiophene ring.[28]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[10] This technique is invaluable for confirming the regiochemistry of substitution, determining the conformation of substituents, and understanding intermolecular interactions in the crystal lattice. This information is particularly crucial in drug design for understanding ligand-receptor interactions and in materials science for predicting solid-state packing and charge transport properties.[21]

Workflow for Structural Elucidation:

Caption: General workflow for the characterization of polysubstituted thiophenes.

Part IV: Applications in Drug Discovery and Organic Electronics

The unique properties of polysubstituted thiophenes have led to their widespread application in two major areas of research and development.

Medicinal Chemistry and Drug Development